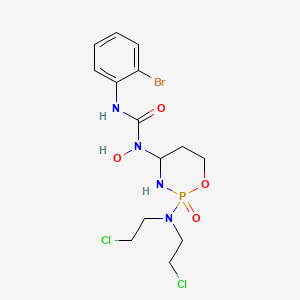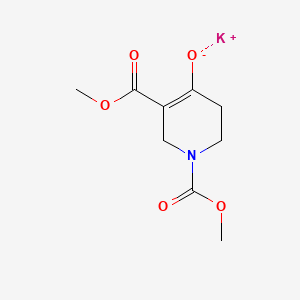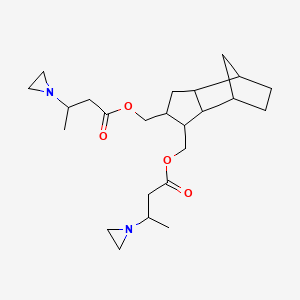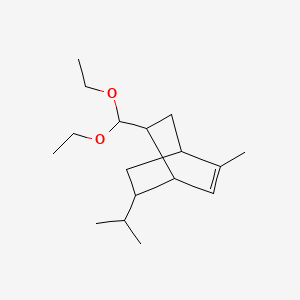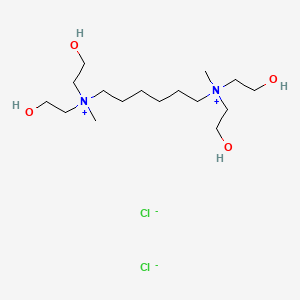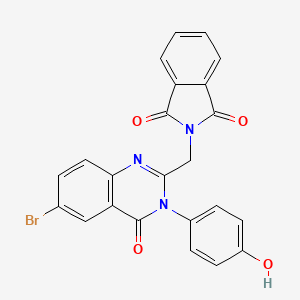
Einecs 287-878-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 287-878-0, also known as 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is a chemical compound with the molecular formula C13H26NO12P and a molar mass of 419.32 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’‘-nitrilotri[ethanol], involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with 2,2’,2’'-nitrilotri[ethanol] under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of various chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], involves its ability to chelate metal ions and interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit the formation of scale and other unwanted deposits. Additionally, its interactions with biomolecules can influence various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-phosphonobutane-1,2,4-tricarboxylic acid: This compound is similar in structure but lacks the nitrilotri[ethanol] component.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to the nitrilotri[ethanol] component.
Uniqueness
2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is unique due to its combination of phosphonate and carboxylate groups, which provide strong chelating properties and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in water treatment and industrial processes .
Propiedades
Número CAS |
85586-72-7 |
|---|---|
Fórmula molecular |
C13H26NO12P |
Peso molecular |
419.32 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P.C6H15NO3/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;8-4-1-7(2-5-9)3-6-10/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);8-10H,1-6H2 |
Clave InChI |
YJSGIPQZKWVTBY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


